tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-9-7-18(8-10-20)12-19-15-6-5-13(22-4)11-14(15)18/h5-6,11,19H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLZRTSCLIGAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113969 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128137-43-8 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128137-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate.
Cyclization: The resulting intermediate undergoes cyclization to form the spirocyclic structure.
Demethylation: The final step involves the demethylation of the spirocyclic intermediate to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Chemical Reactions Analysis
tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and mild acidic or basic conditions for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications, including :
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It is used to study the interactions with various biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to receptors and enzymes with high affinity, modulating their activity. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiroindoline-piperidine derivatives are widely explored in medicinal chemistry. Below is a detailed comparison of tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate with structurally analogous compounds:
Substituent Variations on the Indoline Ring
Biological Activity
The compound tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate is a member of the spirocyclic class of compounds, which have garnered significant interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₇H₂₄N₂O₂
- Molecular Weight : 288.38 g/mol
- CAS Number : 180465-84-3
- Structure : The compound features a spiro-indoline-piperidine framework, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that spirocyclic compounds, including tert-butyl derivatives, exhibit significant anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study demonstrated that similar spiro-indoline derivatives inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases. Compounds like this compound have shown promise in reducing inflammatory responses.
- Mechanism : The compound may inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as COX-2.
- Research Findings : In vitro studies have shown that spirocyclic compounds can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides .
Neuroprotective Properties
Neurodegenerative diseases are characterized by oxidative stress and inflammation. Compounds with spiro structures have been investigated for their neuroprotective effects.
- Mechanism : They may exert antioxidant effects and inhibit neuroinflammatory pathways.
- Case Study : Research has indicated that certain spiro-indoline derivatives protect neuronal cells from oxidative stress-induced apoptosis .
Data Table: Biological Activities of this compound
Q & A
Q. What are the key synthetic strategies for preparing tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the spiro[indoline-piperidine] core. A common approach includes:
Indoline Formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions to form the indoline ring.
Spiro Junction : Cyclization via nucleophilic substitution or coupling reactions to link the indoline and piperidine moieties.
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .
Optimization strategies:
- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., Boc deprotection).
- Catalyst Selection : Use palladium catalysts for coupling steps (e.g., Suzuki-Miyaura for boronate intermediates) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of methoxy (δ 3.7–3.9 ppm), tert-butyl (δ 1.4–1.5 ppm), and spiro junction protons (δ 3.0–4.0 ppm). Splitting patterns distinguish axial/equatorial piperidine protons .
- ¹³C NMR : Identify carbonyl carbons (Boc group: δ 155–160 ppm) and quaternary spiro carbons (δ 70–80 ppm) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks. For C₁₉H₂₆N₂O₃, expect m/z ≈ 347.2 .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction outcomes when using this compound as a precursor in complex syntheses?
- Methodological Answer : Contradictions often arise from:
- Boc Group Instability : Acidic or high-temperature conditions may cleave the Boc group. Monitor pH (keep >7) and limit exposure to TFA or HCl .
- Stereochemical Variability : Use chiral HPLC or SFC to separate enantiomers. For example, (±)-29 in was resolved using PetEt/EtOAc (4:1) .
- Side Reactions : Employ LC-MS to track intermediates. If unexpected byproducts form (e.g., oxidation at the methoxy group), add antioxidants like BHT or conduct reactions under inert atmospheres .
Q. What strategies are effective for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer : Stability protocols should include:
- Temperature Studies : Store aliquots at -20°C, 4°C, and 25°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months. recommends 2–8°C for long-term storage .
- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the Boc group. Karl Fischer titration quantifies water content in stored samples .
- Light Exposure : UV/Vis spectroscopy (λ = 254 nm) detects photodegradation. Store in amber vials if degradation is observed .
Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Tools include:
- DFT Calculations : Predict reaction transition states (e.g., nucleophilic attacks on the spiro carbon) using Gaussian or ORCA software.
- Molecular Docking : Assess interactions with biological targets (e.g., HDAC enzymes) using AutoDock Vina. For example, spiro-piperidine derivatives in showed affinity for HDAC6 .
- Retrosynthetic Analysis : Platforms like Synthia™ propose routes using available intermediates (e.g., boronate esters from ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
